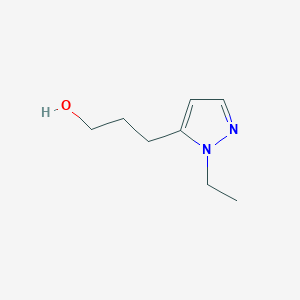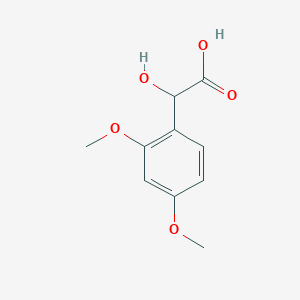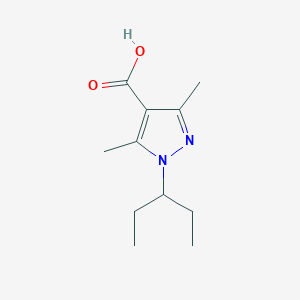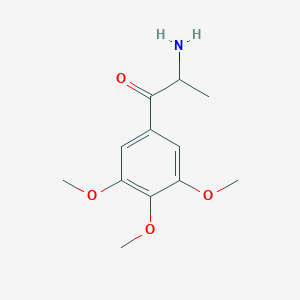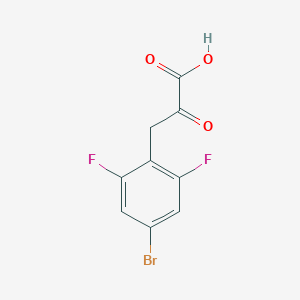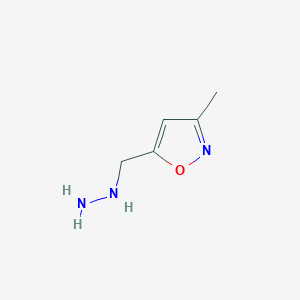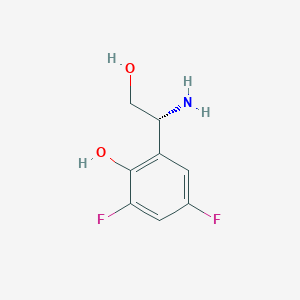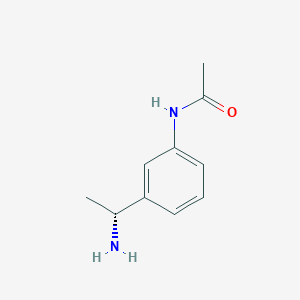
2-amino-2-(1-ethyl-1H-imidazol-5-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-2-(1-ethyl-1H-imidazol-5-yl)ethan-1-ol is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(1-ethyl-1H-imidazol-5-yl)ethan-1-ol typically involves the reaction of 1-ethyl-1H-imidazole-5-carbaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available starting materials. The process would likely be optimized for yield and purity, with careful control of reaction conditions to minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-2-(1-ethyl-1H-imidazol-5-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 2-amino-2-(1-ethyl-1H-imidazol-5-yl)acetaldehyde.
Reduction: 2-amino-2-(1-ethyl-1H-imidazol-5-yl)ethane.
Substitution: N-alkylated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-amino-2-(1-ethyl-1H-imidazol-5-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-amino-2-(1-ethyl-1H-imidazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-2-(1-methyl-1H-imidazol-5-yl)ethan-1-ol
- 2-amino-2-(1-ethyl-1H-imidazol-4-yl)ethan-1-ol
- 2-amino-2-(1-ethyl-1H-imidazol-2-yl)ethan-1-ol
Uniqueness
2-amino-2-(1-ethyl-1H-imidazol-5-yl)ethan-1-ol is unique due to the specific positioning of the ethyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules, making it a valuable compound for targeted research applications.
Propiedades
Fórmula molecular |
C7H13N3O |
|---|---|
Peso molecular |
155.20 g/mol |
Nombre IUPAC |
2-amino-2-(3-ethylimidazol-4-yl)ethanol |
InChI |
InChI=1S/C7H13N3O/c1-2-10-5-9-3-7(10)6(8)4-11/h3,5-6,11H,2,4,8H2,1H3 |
Clave InChI |
ZQGKKQGNLNOREG-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=NC=C1C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


